molecular formula C7H7BrN2O2 B1375992 N-(6-bromo-2-methoxypyridin-3-yl)formamide CAS No. 1123194-96-6

N-(6-bromo-2-methoxypyridin-3-yl)formamide

Cat. No.: B1375992
CAS No.: 1123194-96-6
M. Wt: 231.05 g/mol
InChI Key: DTMJHPVHGALCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromo-2-methoxypyridin-3-yl)formamide is a chemical compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and a formamide group at the 3rd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide typically involves the bromination of 2-methoxypyridine followed by formylation. One common method includes the use of bromine or a brominating agent to introduce the bromine atom at the 6th position of 2-methoxypyridine. The resulting 6-bromo-2-methoxypyridine is then reacted with formamide under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in achieving high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-methoxypyridin-3-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-bromo-2-methoxypyridin-3-yl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-bromo-2-methoxypyridin-3-yl)formamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-bromo-2-methoxypyridin-3-yl)formamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the bromine atom, methoxy group, and formamide group makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

N-(6-bromo-2-methoxypyridin-3-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7-5(9-4-11)2-3-6(8)10-7/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMJHPVHGALCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Acetic anhydride (203 mL) was added dropwise to formic acid (204 mL) under ice-cooling, and the mixture was stirred at the same temperature for 25 minutes. 6-Bromo-2-methoxypyridine-3-amine powder (CAS #89466-18-2, 146 g) was put into the reaction mixture over 10 minutes, and then the reaction solution was stirred at the same temperature for 30 minutes. The water bath was removed. tert-Butyl methyl ether (300 mL) and n-heptane (500 mL) were sequentially added dropwise to the reaction solution, and then the reaction solution was stirred for 30 minutes. The precipitated powder was collected by filtration. The resulting powder was crushed with a mortar, washed with tert-butyl methyl ether and then dried under reduced pressure to obtain 137.4 g of the title compound.
Quantity
203 mL
Type
reactant
Reaction Step One
Quantity
204 mL
Type
solvent
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of acetic anhydride (8.54 mL, 24.63 mmol) and formic acid (12.8 mL, 24.63 mmol) was stirred at room temperature for 40 min. To this mixture 6-bromo-2-methoxypyridin-3-amine (5.000 g, 24.63 mmol) in 30 mL of THF was added dropwise. The resulting solution was heated at 60° C. with stirring for 16 h. Upon cooling, the reaction mixture was poured into icewater. The resulting precipitate was filtered to give N-(6-bromo-2-methoxypyridin-3-yl)formamide (5.690 g, 24.63 mmol, 100% yield) as light brown solid. LC-MS (M+Na)+=231.0.
Quantity
8.54 mL
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To formic acid (12 mL) was added acetic anhydride (12 mL) at 0° C., and the mixture was stirred at 0° C. for 30 min. 6-Bromo-2-methoxypyridin-3-amine (8.8 g) was gradually added to the reaction mixture at 0° C. over 10 min, and the mixture was stirred at 0° C. for 30 min. IPE (50 mL) and hexane (50 mL) were added to the reaction mixture, and the mixture was stirred at room temperature for 30 min. The obtained solid was collected by filtration to give the title compound (8.1 g).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-bromo-2-methoxypyridin-3-yl)formamide
Reactant of Route 2
Reactant of Route 2
N-(6-bromo-2-methoxypyridin-3-yl)formamide
Reactant of Route 3
Reactant of Route 3
N-(6-bromo-2-methoxypyridin-3-yl)formamide
Reactant of Route 4
Reactant of Route 4
N-(6-bromo-2-methoxypyridin-3-yl)formamide
Reactant of Route 5
N-(6-bromo-2-methoxypyridin-3-yl)formamide
Reactant of Route 6
Reactant of Route 6
N-(6-bromo-2-methoxypyridin-3-yl)formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.